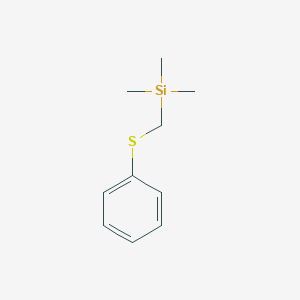

(Phenylthiomethyl)trimethylsilane

Vue d'ensemble

Description

(Phenylthiomethyl)trimethylsilane, also known as this compound, is an organosilicon compound with the molecular formula C₁₀H₁₆SSi and a molecular weight of 196.385 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenylthiomethyl moiety, making it a versatile reagent in organic synthesis.

Méthodes De Préparation

(Phenylthiomethyl)trimethylsilane can be synthesized through various synthetic routes. One common method involves the reaction of trimethylsilyl chloride with phenylthiomethyl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires anhydrous conditions to prevent hydrolysis of the reactive intermediates . The reaction can be represented as follows:

C6H5SCH2Li+ClSi(CH3)3→C6H5SCH2Si(CH3)3+LiCl

Analyse Des Réactions Chimiques

(Phenylthiomethyl)trimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the phenylthio group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and selectivity .

Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

One of the primary applications of (phenylthiomethyl)trimethylsilane is in the synthesis of fluorinated compounds. It serves as a precursor for nucleophilic (phenylthio)difluoromethylation reactions, which introduce the difluoromethyl group into various carbonyl compounds. This method has been shown to yield corresponding (phenylthio)difluoromethylated alcohols in good to excellent yields across a range of substrates, including both enolizable and non-enolizable aldehydes and ketones .

Key Findings:

- The reaction conditions involve using tetrabutylammonium triphenyldifluorosilicate (TBAT) as a fluoride source.

- The process is efficient for both aldehydes and ketones, demonstrating versatility in functional group compatibility.

Glycosylation Reactions

This compound has also been utilized in glycosylation reactions, particularly as a glycosyl acceptor. The activation of phenylthiomethyl glycosides allows for the formation of azidomethyl glycosides, which are valuable intermediates in carbohydrate chemistry. These glycosides can undergo further transformations, such as "Click" reactions with alkynes, leading to the synthesis of new classes of triazoles .

Case Study:

- In one study, phenylthiomethyl glycosides were activated using silver triflate, yielding α-glycosides with satisfactory yields (up to 65%). This showcases the compound's role in facilitating stereoselective glycosylation processes.

Synthesis of Chiral Compounds

The compound has been employed in synthesizing chiral difluoromethylated amines through reactions involving [difluoro(phenylthio)methyl]trimethylsilane. This application highlights its utility in producing bioactive fluorine-containing compounds, which are significant in pharmaceutical development .

Applications:

- The synthesis of chiral difluoromethylated amines has implications for drug discovery and development, particularly in creating compounds with enhanced biological activity.

Formyl Anion Synthon

This compound acts as a formyl anion synthon in organic synthesis. This property allows it to participate in various reactions that generate formyl groups, which are essential building blocks in organic chemistry and material science .

Characteristics:

- The ability to generate formyl anions makes this compound valuable for synthesizing aldehydes and other derivatives used in complex organic molecules.

Summary Table of Applications

| Application Area | Description | Yield/Outcome |

|---|---|---|

| Fluorinated Compounds | Nucleophilic (phenylthio)difluoromethylation of carbonyl compounds | Good to excellent yields |

| Glycosylation Reactions | Formation of azidomethyl glycosides | Up to 65% yield |

| Chiral Compound Synthesis | Synthesis of chiral difluoromethylated amines | Relevant for drug discovery |

| Formyl Anion Synthon | Acts as a synthon for generating formyl groups | Versatile building block |

Mécanisme D'action

The mechanism of action of trimethyl(phenylthiomethyl)silane involves the transfer of the phenylthio group to a target molecule. This transfer is facilitated by the nucleophilic attack of the target molecule on the silicon atom, resulting in the formation of a new carbon-sulfur bond. The molecular targets and pathways involved in this process depend on the specific reaction conditions and substrates used .

Comparaison Avec Des Composés Similaires

(Phenylthiomethyl)trimethylsilane can be compared with other similar compounds, such as:

Trimethylsilylmethyl phenyl sulfide: Similar in structure but with different reactivity and applications.

Phenyl(trimethylsilyl)methyl sulfide: Another related compound with distinct chemical properties and uses.

The uniqueness of trimethyl(phenylthiomethyl)silane lies in its ability to introduce the phenylthio group selectively and efficiently, making it a valuable reagent in organic synthesis .

Activité Biologique

(Phenylthiomethyl)trimethylsilane, a compound with the molecular formula CHSSi, has garnered interest in the field of organic chemistry due to its potential biological applications. This article delves into the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and mechanisms of action based on various research findings.

This compound can be synthesized through various methods, including nucleophilic substitution reactions involving phenylthiol and trimethylsilyl chloride. Its structure features a thiomethyl group attached to a trimethylsilane moiety, which enhances its reactivity in electrophilic aromatic substitution reactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its cytotoxic effects against cancer cell lines. Recent studies have indicated that compounds containing phenylthio groups exhibit significant cytotoxicity, particularly against breast cancer cells.

Cytotoxicity Studies

-

Cytotoxic Effects on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of various synthesized compounds related to this compound on MCF-7 human breast cancer cells using the MTT assay. The results showed that these compounds had a notable cytotoxic effect, with some exhibiting higher potency than the reference drug Tamoxifen. Specifically, compounds derived from the phenylthio scaffold demonstrated enhanced activity against cancer cells while showing reduced toxicity towards normal fibroblast cells .

-

Mechanisms of Action :

- The cytotoxic effects are believed to stem from the ability of these compounds to induce apoptosis in cancer cells. The presence of the phenylthio group may facilitate interactions with cellular targets that lead to programmed cell death, although detailed mechanisms remain to be fully elucidated.

Table 1: Cytotoxicity Results of this compound Derivatives on MCF-7 Cells

| Compound | Concentration (µM) | Cell Viability (%) | Comparison to Tamoxifen |

|---|---|---|---|

| This compound | 1 | 45 | Higher |

| Compound A | 1 | 30 | Higher |

| Compound B | 100 | 70 | Lower |

| Tamoxifen | 1 | 50 | Reference |

Case Studies and Research Findings

- Case Study: Anticancer Activity :

-

Mechanistic Insights :

- Further investigations into the mechanisms revealed that these compounds could engage in redox cycling within the cancerous environment, leading to increased oxidative stress and subsequent cell death. This aligns with findings from other studies that highlight the role of thiol-containing compounds in mediating oxidative damage in cancer cells .

Propriétés

IUPAC Name |

trimethyl(phenylsulfanylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16SSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQDIMYVQSHALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170532 | |

| Record name | Silane, trimethyl((phenylthio)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17873-08-4 | |

| Record name | Silane, trimethyl((phenylthio)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017873084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl((phenylthio)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Phenylthiomethyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.